2-(Benzyloxy)-1-propanol
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including esterification, polymerization, and catalytic hydrogenation. For example, the synthesis of side-chain liquid crystalline polyacetylenes, which share a related structure, is achieved through consecutive esterification reactions and polymerizations initiated by specific catalyst complexes (Kong & Tang, 1998). Another synthesis approach involves the tandem oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, illustrating the versatility of related compounds in synthetic chemistry (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-1-propanol and related compounds has been explored through various spectroscopic techniques, including NMR, IR, and UV spectroscopy. These studies help in understanding the electronic configuration, molecular alignment, and intermolecular interactions critical for their mesomorphic behavior and chemical reactivity (Kong & Tang, 1998).
Chemical Reactions and Properties
2-(Benzyloxy)-1-propanol undergoes various chemical reactions, including epoxidation, carbopalladation, and hydrogenation. The compound's reactivity towards different reagents and conditions highlights its utility in organic synthesis. For instance, its epoxidation with aqueous sodium hypochlorite under ultrasound irradiation demonstrates the compound's versatility and the potential for green chemistry applications (Li & Liu, 2008).
Physical Properties Analysis
The physical properties, such as solubility, boiling point, and melting point, are crucial for determining the compound's applicability in different chemical reactions and processes. While specific data on 2-(Benzyloxy)-1-propanol was not directly found, related studies provide insights into the mesomorphic behavior and thermal transitions of similar compounds, which are essential for designing materials with desired physical characteristics (Kong & Tang, 1998).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functional group transformations, are key for 2-(Benzyloxy)-1-propanol's role in synthetic chemistry. Its involvement in creating complex molecules through reactions like carbopalladation and catalytic hydrogenation underscores its importance in constructing pharmacologically active compounds and materials (Tian et al., 2003).
Scientific Research Applications
Synthesis of Derivatives for Organic Compounds :
- A study by Enders, Berg, and Jandeleit (2003) discussed the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone from (−)-(S)-2-(Benzyloxy)propanal, showcasing its use in organic synthesis (Enders, Berg, & Jandeleit, 2003).
Reactivity and Benzylation of Alcohols :
- Poon and Dudley (2006) demonstrated the use of a benzyloxy compound, 2-Benzyloxy-1-methylpyridinium triflate, for the benzylation of a range of alcohols, which is relevant to the reactivity of similar benzyloxy compounds (Poon & Dudley, 2006).
Asymmetric Desymmetrization :
- Harada and Shiraishi (2005) reported the non-enzymatic desymmetrization of 2-substituted 1,3-propanediols leading to the enantiomerically enriched 3-benzyloxy-1-propanols. This highlights its potential in creating specific enantiomers for chemical synthesis (Harada & Shiraishi, 2005).
Electron Solvation in Alcohols :
- Baxendale and Sharpe (1976) explored how the presence of benzyl in 1-propanol affects the absorption spectra of trapped electrons, indicating its impact on electron solvation in alcoholic media (Baxendale & Sharpe, 1976).
Oxidation and Hydrogenation Reactions :
- Research by Rao and Perlin (1983) involved the use of 2-propanol for catalytic transfer hydrogenation reactions of benzylic and styryl compounds, suggesting a potential role for similar alcohols in such reactions (Rao & Perlin, 1983).
Safety And Hazards
This would involve discussing any potential risks associated with handling or using the compound, as well as appropriate safety precautions.
Future Directions
This would involve discussing potential areas for further research, such as new synthetic methods, new applications, or new reactions.
I hope this general outline is helpful. If you have a specific compound in mind, I would recommend consulting the primary literature or a reputable database for more detailed information. Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with potentially hazardous chemicals. Safety should always be your first priority.
properties
IUPAC Name |
2-phenylmethoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRDMRLKBPUTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340127 | |
Record name | 2-(Benzyloxy)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-propanol | |
CAS RN |
70448-03-2 | |
Record name | 2-(Benzyloxy)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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